molecular formula C18H14ClFN2O2 B2749008 N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952977-78-5

N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B2749008
CAS No.: 952977-78-5
M. Wt: 344.77
InChI Key: KWJUDNLYSKLJSD-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or isoxazole moieties.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
  • N-(2-chlorobenzyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide
  • N-(2-chlorobenzyl)-2-(5-(4-methylphenyl)isoxazol-3-yl)acetamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is unique due to the presence of the 4-fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-16-4-2-1-3-13(16)11-21-18(23)10-15-9-17(24-22-15)12-5-7-14(20)8-6-12/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUDNLYSKLJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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